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  • Product: n-[3-(Dimethylamino)phenyl]acetamide
  • CAS: 7474-95-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to n-[3-(Dimethylamino)phenyl]acetamide: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction n-[3-(Dimethylamino)phenyl]acetamide is a substituted aromatic acetamide that, while structurally similar to compounds with known biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-[3-(Dimethylamino)phenyl]acetamide is a substituted aromatic acetamide that, while structurally similar to compounds with known biological activities, is primarily recognized for its industrial applications. This technical guide provides a comprehensive overview of its synonyms and trade names, chemical and physical properties, a detailed synthesis protocol, and a discussion of its current and potential applications. This document is intended to serve as a valuable resource for professionals in chemical research and development.

Chemical Identity: Synonyms and Trade Names

n-[3-(Dimethylamino)phenyl]acetamide is known by a variety of synonyms across different chemical databases and commercial contexts. A comprehensive list is provided below to aid in its identification.

Identifier Type Identifier
IUPAC Name n-[3-(Dimethylamino)phenyl]acetamide
CAS Number 7474-95-5[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Common Synonyms 3-Acetamido-N,N-dimethylaniline[1], m-(Dimethylamino)acetanilide[1], 3'-(Dimethylamino)acetanilide, 3-(Acetylamino)-N,N-dimethylaniline[1]
Industrial Names C.I. Developer 26[1], Serisol Navy Blue Developer 2RT[1]
Database IDs PubChem CID: 81988[1], ChEMBL ID: CHEMBL1309940[1], DTXSID: DTXSID10225727[1]

While not a pharmaceutical, "C.I. Developer 26" and "Serisol Navy Blue Developer 2RT" can be considered trade names within the dye manufacturing industry.

Physicochemical Properties

A summary of the key physicochemical properties of n-[3-(Dimethylamino)phenyl]acetamide is presented in the table below. These properties are crucial for understanding its behavior in various chemical processes.

Property Value Source
Appearance Solid (predicted)-
Boiling Point 366.7 °C at 760 mmHg (predicted)
Density 1.11 g/cm³ (predicted)
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Synthesis of n-[3-(Dimethylamino)phenyl]acetamide

The synthesis of n-[3-(Dimethylamino)phenyl]acetamide is most commonly achieved through the N-acetylation of N,N-dimethyl-m-phenylenediamine. This method is efficient and proceeds with a high yield. The reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine nitrogen of N,N-dimethyl-m-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product.

Synthesis_Mechanism reactant1 N,N-dimethyl-m-phenylenediamine intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Acetic Anhydride reactant2->intermediate product n-[3-(Dimethylamino)phenyl]acetamide intermediate->product Elimination of Acetate byproduct Acetic Acid intermediate->byproduct

Caption: Reaction mechanism for the synthesis of n-[3-(Dimethylamino)phenyl]acetamide.

Experimental Protocol: N-Acetylation of N,N-dimethyl-m-phenylenediamine

This protocol is adapted from established methods for the synthesis of the analogous N-[4-(dimethylamino)phenyl]acetamide.[1]

Materials:

  • N,N-dimethyl-m-phenylenediamine

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Water (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N,N-dimethyl-m-phenylenediamine in a minimal amount of glacial acetic acid or another suitable solvent.

  • Acetylation: Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for a period typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to obtain the final product.

Synthesis_Workflow step1 Dissolve N,N-dimethyl-m-phenylenediamine step2 Add Acetic Anhydride step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor by TLC step3->step4 step5 Precipitate in Ice Water step4->step5 Upon Completion step6 Filter and Wash step5->step6 step7 Recrystallize step6->step7 Biological_Potential core n-[3-(Dimethylamino)phenyl]acetamide anticancer Anticancer Activity core->anticancer Potential? anti_inflammatory Anti-inflammatory Activity core->anti_inflammatory Potential? antioxidant Antioxidant Activity core->antioxidant Potential? related N-[4-(Dimethylamino)phenyl]acetamide (structural isomer) related->anticancer Demonstrated in Derivatives related->anti_inflammatory Demonstrated in Derivatives related->antioxidant Demonstrated in Derivatives

Caption: Potential biological activities of n-[3-(Dimethylamino)phenyl]acetamide based on its structural similarity to researched compounds.

Conclusion

n-[3-(Dimethylamino)phenyl]acetamide is a well-characterized compound with established industrial applications, particularly as a dye developer. While its synonyms and chemical properties are well-documented, its potential in the realm of drug discovery remains largely unexplored. The synthesis of this compound is straightforward, relying on standard acetylation procedures. Future research into the biological activities of this specific isomer could reveal novel therapeutic applications, providing a compelling area for further investigation by medicinal chemists and pharmacologists.

References

  • PubChem. N-(3-(dimethylamino)phenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of n-[3-(Dimethylamino)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of n-[3-(Dimethylamino)phenyl]acetamide The compound n-[3-(Dimethylamino)phenyl]acetamide (CAS 7474-95-5) repres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of n-[3-(Dimethylamino)phenyl]acetamide

The compound n-[3-(Dimethylamino)phenyl]acetamide (CAS 7474-95-5) represents a molecule with a defined structure but an undefined biological role. A thorough review of the existing scientific literature reveals a significant knowledge gap: there is a notable absence of published data regarding its pharmacological effects, molecular targets, or mechanism of action. This lack of information presents not a barrier, but an opportunity for novel discovery.

This guide is structured as a strategic roadmap for the comprehensive elucidation of the mechanism of action of n-[3-(Dimethylamino)phenyl]acetamide. It is designed for drug discovery and development scientists, providing a technically detailed, experience-driven framework for taking a novel chemical entity from a state of unknown biological activity to a well-characterized compound with a defined mechanistic profile. We will proceed with the assumption that the compound has been synthesized and is available in sufficient purity and quantity for the experimental campaigns outlined herein.

Part 1: Foundational Discovery - High-Throughput and Phenotypic Screening

The initial phase of characterization is a broad, unbiased search for any biological activity. The core principle is to cast a wide net to identify potential areas of interest for more focused investigation. We will employ two parallel and complementary screening strategies: target-based high-throughput screening (HTS) and cell-based phenotypic screening.

Target-Based High-Throughput Screening (HTS)

The rationale behind a target-based HTS campaign is to rapidly assess the interaction of n-[3-(Dimethylamino)phenyl]acetamide with a large, diverse panel of known biological targets. Given the compound's structure—a substituted aniline—it is prudent to select panels that include targets commonly modulated by such scaffolds.

Experimental Protocol: HTS Workflow

  • Compound Preparation: A stock solution of n-[3-(Dimethylamino)phenyl]acetamide is prepared in 100% DMSO at a concentration of 10 mM. This stock is then used to create a series of dilutions for dose-response testing.

  • Assay Panel Selection: A comprehensive panel of assays should be selected, with a focus on:

    • G-Protein Coupled Receptors (GPCRs): Particularly amine-recognizing receptors such as adrenergic, dopaminergic, and serotonergic subtypes.

    • Ion Channels: Including sodium, potassium, and calcium channels.

    • Kinases: A broad kinase panel (e.g., the KinomeScan™ panel) to identify any potential inhibitory activity.

    • Nuclear Receptors: To assess any potential effects on gene transcription.

    • Enzymes: Including but not limited to proteases, phosphatases, and metabolic enzymes like cyclooxygenases.

  • Primary Screen: A single-point screen is conducted at a relatively high concentration (e.g., 10 µM) to maximize the chances of identifying an interaction.

  • Hit Confirmation and Dose-Response: Any targets showing significant activity (e.g., >50% inhibition or activation) in the primary screen are considered "hits." These hits are then subjected to a confirmatory screen using freshly prepared compound. Subsequently, a 10-point dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the compound for each validated hit.

Hypothetical HTS Results

Target ClassSpecific TargetActivity TypePotency (IC50/EC50)
Kinasep38α (MAPK14)Inhibition750 nM
GPCRDopamine D2 ReceptorAntagonism1.2 µM
EnzymeCholinesteraseInhibition> 50 µM (Inactive)

This table illustrates the kind of quantitative data that would be generated, allowing for the prioritization of targets for further investigation.

Phenotypic Screening

In parallel with target-based screening, phenotypic screening provides an unbiased approach to discover a compound's effects in a more biologically relevant context. This strategy can uncover novel mechanisms of action that might be missed by target-based approaches.

Experimental Protocol: Phenotypic Screening Workflow

  • Cell Line Selection: A panel of well-characterized human cell lines should be chosen to represent a diversity of tissue types and disease states (e.g., A549 lung carcinoma, MCF-7 breast cancer, HEK293 embryonic kidney cells, and a neuronal cell line like SH-SY5Y).

  • Assay Endpoints: A multi-parametric high-content imaging approach is ideal. Cells are treated with n-[3-(Dimethylamino)phenyl]acetamide across a range of concentrations. After a defined incubation period (e.g., 24, 48, 72 hours), cells are stained with a cocktail of fluorescent dyes to assess various parameters simultaneously, including:

    • Cell viability and proliferation (e.g., Hoechst stain for nuclear count).

    • Apoptosis induction (e.g., Caspase-3/7 activation).

    • Mitochondrial membrane potential.

    • Oxidative stress.

    • Changes in cellular morphology.

  • Data Analysis: Automated microscopy and image analysis software are used to quantify the phenotypic changes. A "phenotypic fingerprint" of the compound is generated and can be compared to a reference library of compounds with known mechanisms of action.

G cluster_0 Phenotypic Screening Workflow Compound n-[3-(Dimethylamino)phenyl]acetamide CellPanel Diverse Cell Line Panel (A549, MCF-7, HEK293, SH-SY5Y) Compound->CellPanel Introduction Treatment Dose-Response Treatment CellPanel->Treatment Staining High-Content Fluorescent Staining Treatment->Staining Imaging Automated Microscopy Staining->Imaging Analysis Image Analysis & Data Extraction Imaging->Analysis Result Phenotypic Fingerprint (e.g., Apoptosis in A549) Analysis->Result

Caption: Workflow for phenotypic screening.

Part 2: From Hit to Mechanism - Target Validation and Characterization

Assuming the initial screens identified a validated hit (e.g., p38α kinase inhibition from the HTS campaign), the next crucial phase is to rigorously validate this target and characterize the biochemical and biophysical interactions.

Target Deconvolution (for Phenotypic Hits)

If a robust phenotype was observed (e.g., induction of apoptosis in A549 cells), but no clear target was identified in the HTS, target deconvolution methods are necessary. A powerful technique for this is chemical proteomics.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an analog of n-[3-(Dimethylamino)phenyl]acetamide that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin). A control probe that is structurally similar but biologically inactive should also be synthesized.

  • Cell Lysate Treatment: Incubate the biotinylated probe with cell lysates from the responsive cell line (e.g., A549).

  • Affinity Capture: Use streptavidin-coated beads to pull down the biotinylated probe along with any interacting proteins.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are specifically enriched by the active probe compared to the inactive control probe are considered candidate targets.

Biophysical and Biochemical Characterization

Once a primary target is confirmed (e.g., p38α kinase), a suite of in vitro assays is required to define the interaction in detail.

Biophysical Assays for Binding Affinity and Kinetics:

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to the immobilized target protein in real-time, providing kinetic parameters (kon, koff) and the dissociation constant (KD).[1]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Biochemical Assays for Functional Activity:

  • Enzyme Inhibition Assays: For an enzyme target like p38α, a radiometric or fluorescence-based kinase activity assay would be performed to confirm inhibition and determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Hypothetical p38α Kinase Interaction Data

AssayParameterResult
SPRKD680 nM
ITCKD710 nM
Kinase Activity AssayIC50750 nM
Mode of Inhibition StudyMechanismATP-competitive

Part 3: Cellular and In Vivo Confirmation

Demonstrating a direct biochemical interaction is essential, but it is not sufficient. The mechanism must be validated in a cellular context and, ultimately, in a relevant in vivo model.

Cellular Target Engagement

It is critical to confirm that n-[3-(Dimethylamino)phenyl]acetamide enters the cell and binds to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[2]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., A549) with the compound or vehicle control.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble p38α kinase remaining at each temperature by Western blot.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its melting temperature. A positive thermal shift in the compound-treated cells compared to the vehicle control confirms target engagement.

Downstream Pathway Analysis

If n-[3-(Dimethylamino)phenyl]acetamide inhibits p38α kinase, it should modulate the downstream signaling pathway.

G cluster_0 Hypothetical p38α Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) p38a p38α Kinase Stress->p38a MK2 MK2 p38a->MK2 Phosphorylates pMK2 p-MK2 (Active) MK2->pMK2 TNFa TNF-α Production pMK2->TNFa Increases Compound n-[3-(Dimethylamino)phenyl]acetamide Compound->p38a Inhibits

Caption: Inhibition of p38α by the compound blocks downstream signaling.

Experimental Validation:

  • Western Blotting: Treat A549 cells with a p38α activator (e.g., anisomycin) in the presence or absence of n-[3-(Dimethylamino)phenyl]acetamide. Measure the levels of phosphorylated (active) MK2, a direct substrate of p38α. A reduction in p-MK2 levels would confirm pathway modulation.

  • ELISA: Measure the secretion of downstream cytokines, such as TNF-α, from immune cells (e.g., macrophages) treated with the compound.

By systematically executing this multi-faceted plan, researchers can move n-[3-(Dimethylamino)phenyl]acetamide from a compound of unknown function to a well-characterized pharmacological tool or potential therapeutic lead. This rigorous, evidence-based approach ensures scientific integrity and provides a solid foundation for any subsequent drug development efforts.

References

  • Title: Surface plasmon resonance (SPR) for the characterization of promiscuous inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

Sources

Foundational

discovery and history of n-[3-(Dimethylamino)phenyl]acetamide

The following is an in-depth technical guide on the discovery, chemistry, and applications of -[3-(Dimethylamino)phenyl]acetamide, structured for researchers and drug development professionals. Comprehensive Technical Gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and applications of


-[3-(Dimethylamino)phenyl]acetamide, structured for researchers and drug development professionals.

Comprehensive Technical Guide: -[3-(Dimethylamino)phenyl]acetamide[1]

Executive Summary


-[3-(Dimethylamino)phenyl]acetamide  (CAS Registry Number: 7474-95-5 ) is a functionalized aniline derivative primarily utilized as a key intermediate in the synthesis of Leuco Dyes  and functional color formers. Historically known as C.I. Developer 26 , its significance lies in the industrial chemistry of thermal imaging and pressure-sensitive recording materials rather than direct pharmaceutical application.

For drug development professionals, this compound serves as a critical reference point for aniline-based structural alerts , metabolic N-dealkylation studies, and genotoxic impurity management. Its structural motif—an acetamide group meta to a dimethylamino substituent—provides a model system for understanding the electronic and metabolic behaviors of disubstituted benzenes in biological systems.

Chemical Profile & Properties[1][2][3][4][5]

Identity and Nomenclature
ParameterDetail
IUPAC Name

-[3-(Dimethylamino)phenyl]acetamide
Common Synonyms 3-Dimethylaminoacetanilide; C.I. Developer 26;

-Acetamido-

-dimethylaniline
CAS Number 7474-95-5
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES CC(=O)NC1=CC(=CC=C1)N(C)C
InChI Key MHGIJXSAUHOIDU-UHFFFAOYSA-N
Physicochemical Properties[5][6]
  • Physical State: Solid (crystalline powder).

  • Solubility: Soluble in organic solvents (ethanol, acetone, DMSO); sparingly soluble in water.

  • Reactivity: The acetamide group is stable under neutral conditions but susceptible to hydrolysis in strong acid/base. The dimethylamino group activates the benzene ring, making it prone to electrophilic aromatic substitution, particularly at the para position relative to the amino group.

Discovery and Historical Context

The history of


-[3-(Dimethylamino)phenyl]acetamide is intrinsically linked to the "Golden Age" of dye chemistry in the late 19th and early 20th centuries.
  • Early Dye Chemistry (1890s–1920s): The compound emerged as researchers sought to diversify the color palette of azo dyes. By acetylating

    
    -dimethyl-
    
    
    
    -phenylenediamine, chemists could protect one amine functionality while coupling the other, creating "Developer" compounds (e.g., C.I. Developer 26) used to generate specific hues in textile dyeing.
  • The Leuco Dye Revolution (1970s–Present): The compound found renewed and significant utility with the advent of thermal paper and carbonless copy paper. It was identified as an optimal precursor for Spirofluorene Phthalides —molecules that switch between colorless and colored states upon exposure to heat or pressure. This application remains its primary industrial driver today.

Synthesis and Manufacturing

The industrial synthesis is a streamlined process designed to maximize yield and minimize the formation of di-acetylated byproducts.

Core Synthetic Route

The standard protocol involves the selective acetylation of


-dimethyl-

-phenylenediamine.

Reaction:



Process Parameters:

  • Starting Material:

    
    -dimethyl-
    
    
    
    -phenylenediamine (CAS 2836-04-6).[1]
  • Reagent: Acetic anhydride (1.1 equivalents) or Acetyl chloride.

  • Conditions: Reaction is typically conducted in a solvent like toluene or acetic acid at controlled temperatures (

    
    ) to prevent acetylation of the tertiary amine (which is unlikely but degradation can occur) or over-reaction.
    
  • Purification: Recrystallization from ethanol/water mixtures.

Graphviz Workflow: Synthesis of Spirofluorene Phthalides

The following diagram illustrates the critical role of CAS 7474-95-5 in synthesizing functional leuco dyes, a process detailed in specialized texts such as Chemistry of Leuco Dyes.

SynthesisWorkflow Start Starting Material: N,N-dimethyl-m-phenylenediamine Intermediate Target Intermediate: N-[3-(Dimethylamino)phenyl]acetamide (CAS 7474-95-5) Start->Intermediate Selective Acetylation Coupling Condensation with 4,4'-bis(dimethylamino)benzophenone-2-carboxylic acid Intermediate->Coupling Friedel-Crafts / Condensation Phthalide Phthalide Intermediate (25) Coupling->Phthalide Hydrolysis Cyclization Cyclization (H2SO4 or H3PO4 / Cu powder) Phthalide->Cyclization Diazotization & Ring Closure Product Final Product: Spirofluorene Phthalide (Leuco Dye) Cyclization->Product Isolation

Caption: Synthetic pathway from precursor diamine to functional Spirofluorene Phthalide dye, highlighting CAS 7474-95-5 as the pivot intermediate.

Relevance to Drug Development

While not an Active Pharmaceutical Ingredient (API) itself,


-[3-(Dimethylamino)phenyl]acetamide is highly relevant to pharmaceutical scientists in three specific domains:
Toxicology and Structural Alerts

The compound belongs to the class of anilides and tertiary anilines .

  • Genotoxicity: Aniline derivatives are frequently flagged as structural alerts for mutagenicity (Ames positive) due to the potential formation of nitrenium ions upon metabolic activation.

  • Metabolite Mimicry: It serves as a reference standard when assessing the safety of drug metabolites that contain the 3-dimethylamino-phenyl moiety.

Metabolic Pathways (ADME)

For researchers studying the metabolism of drugs containing dimethylaniline motifs (e.g., mifepristone analogs or specific kinase inhibitors), this compound models key biotransformations:

  • N-Dealkylation: Cytochrome P450 isozymes (typically CYP3A4 or CYP2D6) can sequentially remove methyl groups from the tertiary amine.

  • Amide Hydrolysis: Carboxylesterases can cleave the acetamide bond, regenerating the potentially more toxic parent diamine.

Impurity Management

In the synthesis of complex APIs derived from phenylenediamines, this compound may appear as a process-related impurity.

  • Detection: High-Performance Liquid Chromatography (HPLC) with UV detection (254 nm) is standard.

  • Limit of Quantitation: Due to the structural alert status of anilines, trace analysis (ppm level) is often required in final drug substances.

Safety and Handling

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity May be harmful if swallowed or absorbed through skin.
Skin Irritation Causes skin irritation (Category 2).
Eye Irritation Causes serious eye irritation (Category 2A).
STOT-SE May cause respiratory irritation.

Protocol: Handle in a fume hood with nitrile gloves. Avoid dust formation. In case of contact, wash immediately with soap and water.

References

  • PubChem. (2025). N-[3-(Dimethylamino)phenyl]acetamide (CID 81988). National Center for Biotechnology Information. Available at: [Link]

  • Fletcher, I. J., & Zink, R. (1997). The Chemistry of Leuco Dyes. In: Chemistry and Applications of Leuco Dyes, Plenum Press. (Detailed discussion on the synthesis of spirofluorene phthalides using 3-dimethylaminoacetanilide).
  • U.S. EPA. (2025). CompTox Chemicals Dashboard: N-[3-(Dimethylamino)phenyl]acetamide. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the N-[3-(Dimethylamino)phenyl]acetamide Scaffold

An Application Guide to N-[3-(Dimethylamino)phenyl]acetamide in Medicinal Chemistry In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. N-[3-(dime...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-[3-(Dimethylamino)phenyl]acetamide in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. N-[3-(dimethylamino)phenyl]acetamide, a substituted anilide derivative, represents one such valuable starting point.[1] While seemingly simple, its structure embodies key features that make it an attractive nucleus for library synthesis and lead optimization. The molecule integrates a hydrogen bond donor and acceptor in the acetamide group with a tertiary amine in the dimethylamino moiety, which can be crucial for modulating physicochemical properties like solubility and basicity.

The broader class of acetamide derivatives has been extensively explored in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potential as anticancer, antioxidant, and anti-inflammatory agents.[2][3] This application note serves as a technical guide for researchers and drug development professionals, providing detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on the N-[3-(dimethylamino)phenyl]acetamide core.

Physicochemical Properties

A foundational understanding of a scaffold's properties is critical before embarking on a medicinal chemistry campaign.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1][4]
Molecular Weight 178.23 g/mol [1][4]
IUPAC Name N-[3-(dimethylamino)phenyl]acetamide[1]
CAS Number 7474-95-5[1][4]
SMILES CC(=O)NC1=CC(=CC=C1)N(C)C[5]
InChIKey MHGIJXSAUHOIDU-UHFFFAOYSA-N[5]

PART 1: Synthesis and Characterization

The most direct and efficient synthesis of N-[3-(dimethylamino)phenyl]acetamide is achieved through the N-acetylation of N,N-dimethyl-m-phenylenediamine. This reaction is a classic example of nucleophilic acyl substitution, where the primary amine of the diamine attacks the electrophilic carbonyl carbon of an acetylating agent.

Protocol 1: Synthesis of N-[3-(Dimethylamino)phenyl]acetamide

Objective: To synthesize and purify the title compound with high yield and purity.

Causality: This protocol uses acetic anhydride as the acetylating agent. The reaction is typically performed in a suitable solvent, and a base can be added to neutralize the acetic acid byproduct, driving the reaction to completion. While the protocol for the para-isomer is well-documented, the chemical principles are directly applicable to the meta-isomer.[6][7]

Materials:

  • N,N-dimethyl-m-phenylenediamine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N,N-dimethyl-m-phenylenediamine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. This base acts as a scavenger for the acid byproduct generated during the reaction.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring. Rationale: Cooling is necessary to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.[6]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash neutralizes and removes any remaining acetic acid and the triethylammonium salt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-[3-(dimethylamino)phenyl]acetamide as a solid.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).

cluster_synthesis Synthesis Workflow reagents Dissolve N,N-dimethyl-m- phenylenediamine & Et3N in DCM cooling Cool to 0°C reagents->cooling addition Add Acetic Anhydride (dropwise) cooling->addition reaction Stir at Room Temp (Monitor by TLC) addition->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purify Dry, Concentrate, and Recrystallize workup->purify product Pure N-[3-(dimethylamino)phenyl]acetamide purify->product

Caption: Workflow for the synthesis of the target compound.

PART 2: Application in Structure-Activity Relationship (SAR) Studies

The true power of the N-[3-(dimethylamino)phenyl]acetamide scaffold lies in its potential for systematic modification to explore the chemical space around a biological target. The structure presents multiple points for diversification to build a compound library for SAR studies.

cluster_vectors Diversification Vectors core N-[3-(dimethylamino)phenyl]acetamide (Core Scaffold) r1 R1: Modify Acetyl Group core->r1 e.g., replace with other acyl groups, heterocycles r2 R2: Aromatic Ring Substitution core->r2 e.g., add halides, alkoxy groups via EAS reactions r3 R3: Amine Modification core->r3 e.g., demethylation, incorporation into a cyclic system

Caption: Scaffold diversification strategy for SAR studies.
Protocol 2: General Procedure for Library Derivatization

Objective: To generate a library of analogs for SAR screening by modifying the acetyl group.

Causality: This protocol first hydrolyzes the acetamide back to the parent amine, N,N-dimethyl-m-phenylenediamine, which then serves as a common intermediate. This intermediate can be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt) to rapidly generate a diverse set of amides.

Materials:

  • N-[3-(dimethylamino)phenyl]acetamide (from Protocol 1)

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • A diverse set of carboxylic acids (R-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dimethylformamide (DMF), anhydrous

  • DCM, anhydrous

Step-by-Step Procedure:

A. De-acetylation to the Amine Intermediate

  • Hydrolysis: Reflux N-[3-(dimethylamino)phenyl]acetamide in 6M HCl for 4-6 hours.

  • Neutralization: Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution until the pH is >10.

  • Extraction: Extract the resulting free amine (N,N-dimethyl-m-phenylenediamine) into an organic solvent like DCM. Dry the organic layer and concentrate to yield the intermediate.

B. Amide Coupling for Library Synthesis

  • Acid Activation: In a flask, dissolve the desired carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir for 30 minutes at room temperature.

  • Coupling: Add a solution of the N,N-dimethyl-m-phenylenediamine intermediate (1.0 equivalent) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Purification: Perform a standard aqueous workup followed by purification, typically using flash column chromatography, to isolate the desired amide derivative. Repeat this step for each carboxylic acid in the library.

PART 3: Biological Evaluation Protocols

After synthesis and purification, the new chemical entities must be evaluated for biological activity. Given that acetamide derivatives have shown promise as anticancer agents, a cell viability assay is a logical first screen.[2][8]

Protocol 3: MTT Assay for In Vitro Cytotoxicity Screening

Objective: To determine the concentration at which the synthesized compounds inhibit cancer cell growth by 50% (IC₅₀).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cell viability after exposure to a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

cluster_mtg MTT Assay Workflow seed Seed Cells in 96-Well Plate treat Add Serial Dilutions of Test Compounds seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Sources

Application

Comprehensive Characterization Framework for N-[3-(Dimethylamino)phenyl]acetamide Derivatives

Executive Summary This guide details the analytical characterization of N-[3-(dimethylamino)phenyl]acetamide (also known as m-dimethylaminoacetanilide) and its functional derivatives. These scaffolds are critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of N-[3-(dimethylamino)phenyl]acetamide (also known as m-dimethylaminoacetanilide) and its functional derivatives. These scaffolds are critical intermediates in the synthesis of azo dyes, pharmaceuticals (acetylcholinesterase inhibitors), and fluorescent probes.[1]

The presence of two distinct nitrogen centers—a basic tertiary amine (


) and a neutral acetamide—creates unique challenges in chromatographic peak shape and solubility profiling.[2] This protocol establishes a multi-modal characterization workflow integrating NMR spectroscopy, LC-MS/MS, and physicochemical profiling to ensure structural integrity and purity.[1][2]

Chemical Context & Structural Logic[1][2][3][4][5]

To characterize this molecule effectively, one must understand its electronic environment.[1][2] The meta-substitution pattern isolates the resonance effects of the two nitrogen groups more than the para-isomer, but the basicity of the dimethylamino group remains the primary analytical driver.[1]

PropertyValue (Approx.)Analytical Implication
Molecular Formula

M+H = 179.118
LogP 1.3 - 1.5Moderate lipophilicity; suitable for RP-HPLC.[1]
pKa (Amine) ~5.2Ionized at acidic pH; requires buffered mobile phases.[1][2]
pKa (Amide) >15 (Neutral)Non-ionizable under standard LC conditions.[1][2]

Module 1: Structural Elucidation (NMR Spectroscopy)

Experimental Logic

The meta-substitution creates a diagnostic aromatic pattern (singlet, doublet, triplet, doublet) that distinguishes it from para-isomers.[1] We utilize DMSO-


 to prevent amide proton exchange, ensuring the NH signal is visible.[2]
Protocol: 1H NMR Acquisition
  • Instrument: 400 MHz or higher.[1][2][3]

  • Solvent: DMSO-

    
     (Preferred for amide visibility) or CDCl
    
    
    
    .[1][2][3]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle, 1s relaxation delay.

Diagnostic Peak Assignment (DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 9.75 - 9.85Singlet (br)1HAmide proton; shift varies with conc.[1]
Ar-H (C2) 7.00 - 7.10Singlet (t)1HIsolated between N-groups (meta).[1]
Ar-H (C5) 7.05 - 7.15Triplet1HMeta-coupling to C4/C6.[1][2]
Ar-H (C4/6) 6.40 - 6.50Doublet2HOrtho to amine/amide.[1][2]
N-Me 2.85 - 2.90Singlet6HCharacteristic

signal.[1][2]
Ac-Me 2.00 - 2.05Singlet3HAcetyl group methyl.[2]

Critical Check: If the integral of the N-Me signal (2.9 ppm) is < 6H relative to the aromatic protons, suspect oxidative dealkylation (impurity:


-methyl analog).[1]

Module 2: Chromatographic Purity (HPLC/UPLC)[1]

The "Basic Amine" Challenge

The dimethylamino group will interact with residual silanols on silica columns, causing severe peak tailing.[1][2] We recommend two distinct methods: a "High pH" method for best peak shape and a "Low pH" method for MS compatibility.[2]

Method A: High pH (Recommended for Purity)

Operating above the pKa (pH > 8) keeps the amine neutral, eliminating silanol interaction.[1]

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 245 nm (max absorbance) and 210 nm.[1][2]

Method B: Low pH (Recommended for LC-MS)[1]
  • Column: Charged Surface Hybrid (CSH) C18 or superficially porous C18.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: The acidic conditions protonate the amine (

    
    ).[1][2] Use a column specifically designed to repel cationic species to prevent tailing.
    

HPLC_Decision_Tree Start Start Method Development Goal Primary Goal? Start->Goal Purity Purity / Quantitation Goal->Purity MS_ID Mass Spec / ID Goal->MS_ID High_PH Method A: High pH (pH 10) Ammonium Bicarbonate Purity->High_PH Use Hybrid Silica Low_PH Method B: Low pH (pH 2.5) Formic Acid MS_ID->Low_PH Use CSH/FPP Column Result_A Neutral Amine Sharp Peaks Best for Impurities High_PH->Result_A Result_B Protonated Amine High Ionization (ESI+) Best for Sensitivity Low_PH->Result_B

Figure 1: Decision tree for selecting the optimal chromatographic conditions based on analytical intent.

Module 3: Mass Spectrometry (HRMS)

Ionization Strategy

Electrospray Ionization (ESI) in Positive mode is the gold standard due to the easily protonatable tertiary amine.[1][2]

Fragmentation Pattern (MS/MS)

When performing MS/MS (Collision Induced Dissociation), the molecule follows a predictable breakdown useful for confirming derivative structures.[1][4]

  • Precursor Ion:

    
    [1]
    
  • Fragment 1 (Primary):

    
    [1]
    
    • Mechanism:[1][5] Loss of the acetyl group (ketene loss, -42 Da).[1] This confirms the acetamide moiety.[3]

  • Fragment 2 (Secondary):

    
    [1]
    
    • Mechanism:[1][5] Subsequent loss of a methyl radical from the amine (if high energy applied) or ring cleavage.[2]

Protocol: Direct Infusion[1]
  • Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid.[2]

  • Concentration: 1 µg/mL.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

Module 4: Physicochemical Profiling ( )

Understanding the


 is vital for formulation and solubility prediction.[2]
Potentiometric Titration Protocol

Because the compound has low solubility in pure water at neutral pH, a co-solvent method is required.[1][2]

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1][2]

  • Sample: Weigh ~3 mg of solid derivative.

  • Solvent: Titrate in 3 ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

  • Titrant: 0.1 M KOH and 0.1 M HCl.

  • Calculation: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous

    
     (at 0% co-solvent).[2]
    

Expected Result: A single basic


 near 5.0–5.[2]5. If a second 

is observed < 2.0, it corresponds to the very weak protonation of the amide oxygen (irrelevant for biology).[1][2]

General Characterization Workflow

Workflow Synthesis Crude Synthesis Product TLC TLC Screening (MeOH/DCM) Synthesis->TLC Flash Purification (Flash Chrom.) TLC->Flash Pure Isolated Solid Flash->Pure NMR 1H/13C NMR (Structure) Pure->NMR Step 1 LCMS LC-MS (MW & Purity) Pure->LCMS Step 2 PhysChem pKa / LogP (Properties) Pure->PhysChem Step 3 NMR->LCMS Confirm

Figure 2: Sequential workflow for the isolation and validation of acetamide derivatives.

References

  • PubChem. (2025).[1][2][6] N-[3-(Dimethylamino)phenyl]acetamide Compound Summary. National Library of Medicine.[2] [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Acetamide/Aniline NMR shifts).
  • Waters Corporation.Strategies for the Chromatography of Basic Compounds. Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-[3-(Dimethylamino)phenyl]acetamide

Welcome to the technical support center for the synthesis of N-[3-(Dimethylamino)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[3-(Dimethylamino)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-[3-(Dimethylamino)phenyl]acetamide?

The most prevalent and straightforward method for synthesizing N-[3-(Dimethylamino)phenyl]acetamide is through the N-acetylation of its corresponding aniline precursor, 3-(dimethylamino)aniline.[1] This reaction involves treating the primary amine with an acetylating agent. The most commonly used acetylating agents for this transformation are acetic anhydride or acetyl chloride.[2] This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

The choice between acetic anhydride and acetyl chloride often comes down to reactivity and handling considerations. Acetyl chloride is generally more reactive but produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive.[2] Therefore, a base is typically required to scavenge the HCl. Acetic anhydride is less reactive and produces acetic acid, a weaker acid, as a byproduct, often making the reaction easier to control.

Q2: How do I choose the optimal solvent and temperature for the acetylation?

The selection of solvent and temperature is critical for maximizing yield and minimizing side reactions.

  • Solvents: A variety of solvents can be used, with the choice often depending on the acetylating agent.

    • For acetic anhydride , glacial acetic acid is a common choice as it is compatible with the reagent and byproduct.[3] Dichloromethane (DCM) or ethyl acetate can also be effective.[4]

    • For the more reactive acetyl chloride , an inert aprotic solvent like dichloromethane, diethyl ether, or tetrahydrofuran (THF) is preferred to avoid reaction with the solvent.

  • Temperature: The acetylation of anilines is typically an exothermic reaction.

    • It is often initiated at a reduced temperature (0-5 °C) by cooling the reaction vessel in an ice bath, especially during the addition of the acetylating agent.[5] This helps to control the reaction rate and prevent potential side reactions.

    • After the initial addition, the reaction is often allowed to warm to room temperature and stirred for a period ranging from 30 minutes to several hours to ensure completion.[3] Gentle heating can sometimes be employed to push a sluggish reaction to completion, but this should be done with caution to avoid degradation or side product formation.[2]

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is the most effective way to determine the optimal reaction time.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield is one of the most common issues encountered. The underlying causes can often be traced back to the reagents or reaction conditions.

Possible CauseSuggested SolutionRationale
Inactive Acetylating Agent Use a fresh, unopened bottle of acetic anhydride or acetyl chloride.These reagents are sensitive to moisture and can hydrolyze over time, reducing their efficacy.[4]
Protonation of Starting Material If using acetyl chloride, add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.The HCl generated will protonate the basic 3-(dimethylamino)aniline, deactivating it towards further acetylation. The added base neutralizes this acid.[2]
Inadequate Reaction Time or Temperature Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).The reaction may not have proceeded to completion. TLC provides a visual confirmation of the conversion of starting material to product.
Oxidation of Starting Material Use high-purity, colorless 3-(dimethylamino)aniline. If the starting material is discolored, consider purification by recrystallization or distillation before use.Anilines, especially those with electron-donating groups like the dimethylamino group, are susceptible to air oxidation.[2]
Issue 2: Product is Highly Colored (Pink, Purple, or Brown)

The appearance of color in the final product is a strong indicator of impurities.

Possible CauseSuggested SolutionRationale
Oxidation of Starting Material 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Avoid excessive heating and exposure to strong light.3-(Dimethylamino)aniline is prone to oxidation, which can produce colored impurities that carry through to the final product.[6]
Formation of Oxidized Byproducts During workup, wash the crude product thoroughly. For persistent color, consider a purification step involving activated charcoal.The dimethylamino group can be sensitive to oxidizing conditions, leading to the formation of colored radical cations or other oxidation products. Activated charcoal can adsorb these colored impurities.[7]
Issue 3: Presence of Multiple Spots on TLC After Reaction

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

Possible CauseSuggested SolutionRationale
Incomplete Reaction Increase the reaction time or consider a slight excess of the acetylating agent.The spot corresponding to the starting material will be visible. Driving the reaction to completion will consume this starting material.
Formation of Di-acetylated Product Use a controlled stoichiometry of the acetylating agent (e.g., 1.0 to 1.1 equivalents).While less common for this specific substrate, over-acetylation can occur under harsh conditions or with a large excess of the acetylating agent.[7]
Issue 4: Difficulty in Product Crystallization/Purification

If the product fails to crystallize or remains oily, it is likely due to the presence of impurities.

Possible CauseSuggested SolutionRationale
Presence of Oily Impurities Purify the crude product using column chromatography to separate the desired product from colored and oily impurities.Oxidation byproducts are often tarry or oily in nature and can inhibit crystallization.[7]
Residual Acetic Acid or Base Ensure the crude product is thoroughly washed with water during workup to remove any residual acids or bases. A wash with a dilute sodium bicarbonate solution can help remove residual acid.These residual reagents can interfere with the crystal lattice formation.
Inappropriate Recrystallization Solvent Perform small-scale solvent screening to find an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to allow for efficient recovery.[7]

Experimental Protocols & Workflows

Standard N-Acetylation Protocol

This protocol provides a general procedure for the synthesis of N-[3-(Dimethylamino)phenyl]acetamide using acetic anhydride.

Materials:

  • 3-(Dimethylamino)aniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Dimethylamino)aniline in a minimal amount of glacial acetic acid.

  • Cool the flask in an ice-water bath.

  • Slowly add a slight molar excess (1.1 equivalents) of acetic anhydride to the stirred solution. The addition should be dropwise to control the exothermic reaction.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using TLC until the starting material is no longer visible (typically 30-60 minutes).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-(dimethylamino)aniline in solvent Cool Cool to 0-5 °C Start->Cool Add Slowly add acetylating agent Cool->Add React Stir at room temperature Add->React Monitor Monitor by TLC React->Monitor Quench Pour into ice-water Monitor->Quench Reaction Complete Filter Vacuum filtration Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry the crude product Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final Pure N-[3-(dimethylamino)phenyl]acetamide Purify->Final

Caption: Experimental workflow for the synthesis of N-[3-(dimethylamino)phenyl]acetamide.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Outcome LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? LowYield->ColoredProduct No CheckReagents Check Reagent Activity & Stoichiometry LowYield->CheckReagents Yes TLC_Issues Multiple TLC Spots? ColoredProduct->TLC_Issues No InertAtmosphere Use Inert Atmosphere Purify Starting Material ColoredProduct->InertAtmosphere Yes Purification_Issues Crystallization Fails? TLC_Issues->Purification_Issues No AdjustStoichiometry Adjust Stoichiometry Increase Reaction Time TLC_Issues->AdjustStoichiometry Yes ColumnChrom Use Column Chromatography Purification_Issues->ColumnChrom Yes Success Successful Synthesis Purification_Issues->Success No OptimizeConditions Optimize Time/Temp Add Base (if needed) CheckReagents->OptimizeConditions Charcoal Consider Activated Charcoal Treatment InertAtmosphere->Charcoal SolventScreen Perform Recrystallization Solvent Screening ColumnChrom->SolventScreen

Caption: Troubleshooting workflow for synthesis issues.

References

  • Desai, N. C., Trivedi, A. R., & Somani, H. G. (2015). Convenient N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole. Tetrahedron Letters, 56(38), 5333-5336.
  • Global Substance Registration System. (n.d.). N-(3-(DIMETHYLAMINO)PHENYL)ACETAMIDE. Retrieved from [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Pawar, S. S., & Ingale, S. R. (2012). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSR Journal of Pharmacy, 2(1), 024-028.
  • Filo. (2025, October 28). Write equations of the following reactions: (i) Acetylation of aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-(dimethylamino)phenyl)acetamide. Retrieved from [Link]

  • Bayer AG. (1985). U.S. Patent No. 4,540,815. Washington, DC: U.S.
  • The Organic Chemistry Tutor. (2020, September 11). Acetylation of aniline [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 7(85), 54065-54069.
  • CompTox Chemicals Dashboard. (2025, October 15). N-(3-(Dimethylamino)phenyl)acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[3-(dimethylamino)phenyl]acetamide (C10H14N2O). Retrieved from [Link]

  • Patel, K., & Patel, N. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of N-[3-(Dimethylamino)phenyl]acetamide as a Reference Standard

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and qua...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantification. This guide provides an in-depth technical validation of N-[3-(Dimethylamino)phenyl]acetamide, a key chemical intermediate, as a reference standard. We will explore the essential analytical techniques, present expected data, and compare its validation process to that of a well-established, albeit structurally distinct, reference material. Our focus is not just on the procedural steps, but on the scientific rationale that underpins the validation process, ensuring trustworthiness and reliability in your analytical workflows.

Introduction: The Critical Role of Reference Standards

A chemical reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical testing. Its purpose is to ensure the identity, strength, quality, and purity of a substance. The validation of a reference standard is a rigorous process that establishes its fitness for a specific analytical purpose. This involves a comprehensive evaluation of its physicochemical properties and the application of various analytical techniques to confirm its structure and purity with a high degree of confidence.

N-[3-(Dimethylamino)phenyl]acetamide (CAS No. 7474-95-5) is an anilide derivative with potential applications as an intermediate in the synthesis of dyes and pharmaceutical compounds.[1][2] Its validation as a reference standard is crucial for controlling the quality of starting materials and for the accurate quantification of related impurities in final products.[1][3]

Physicochemical Properties

A foundational step in validating a reference standard is the characterization of its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol [4]
CAS Number 7474-95-5[5]
Appearance Expected to be an off-white to light-colored solidGeneral knowledge
Solubility Expected to be soluble in methanol, ethanol, and DMSOGeneral knowledge

Structural Elucidation and Identification

A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N-[3-(Dimethylamino)phenyl]acetamide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Spectral Data

¹H NMR (400 MHz, CDCl₃) - Predicted for N-[3-(Dimethylamino)phenyl]acetamide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Multiplet1HAromatic H
~6.6-6.8Multiplet3HAromatic H
~2.9-3.0Singlet6HN(CH₃)₂
~2.1-2.2Singlet3HCOCH₃
~7.5-8.5Broad Singlet1HNH

¹³C NMR (100 MHz, CDCl₃) - Predicted for N-[3-(Dimethylamino)phenyl]acetamide

Chemical Shift (δ) ppmAssignment
~168-170C=O (amide)
~150-152Aromatic C-N(CH₃)₂
~138-140Aromatic C-NH
~129-130Aromatic C-H
~110-115Aromatic C-H
~105-110Aromatic C-H
~40-41N(CH₃)₂
~24-25COCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • ESI Conditions (Positive Ion Mode):

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Source temperature: 120-150 °C

    • Desolvation temperature: 300-350 °C

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Expected Fragmentation Pattern

The molecular ion [M+H]⁺ is expected at m/z 179.11789.[7] Common fragmentation patterns for related anilide structures involve cleavage of the amide bond and loss of the dimethylamino group.[8][9]

Predicted MS Fragmentation

M [C10H14N2O + H]+ m/z = 179 F1 [C8H11N2]+ m/z = 135 M->F1 - C2H2O (ketene) F2 [C8H10N]+ m/z = 120 M->F2 - C2H5NO (acetamide)

Caption: Predicted ESI-MS fragmentation of N-[3-(Dimethylamino)phenyl]acetamide.

Purity Assessment and Quantification

Establishing the purity of a reference standard is arguably the most critical aspect of its validation. High-performance liquid chromatography (HPLC) is the workhorse technique for this purpose.

HPLC Method for Purity and Assay

A robust, stability-indicating HPLC method should be developed to separate the main compound from any potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions (adapted from methods for aromatic amines): [10][11]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve N-[3-(Dimethylamino)phenyl]acetamide in methanol to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Validation of the HPLC Method

The HPLC method itself must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh reference standard B Dissolve in methanol (0.5 mg/mL) A->B C Inject into validated HPLC-UV system B->C D Acquire chromatogram at 254 nm C->D E Integrate all peaks D->E F Calculate purity by area percent method E->F G Identify and quantify known impurities F->G

Caption: Workflow for assessing the purity of N-[3-(Dimethylamino)phenyl]acetamide by HPLC.

Thermal Analysis (DSC and TGA)

Thermal analysis provides information on the physical properties of the substance, such as melting point and decomposition temperature, and can indicate the presence of volatile impurities or different polymorphic forms.

Experimental Protocol: DSC and TGA

  • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • DSC Conditions:

    • Sample Pan: Aluminum pan.

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas (50 mL/min).

  • TGA Conditions:

    • Sample Pan: Platinum or ceramic pan.

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas (50 mL/min).

Expected Results

  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline substance is expected. For a high-purity material, the melting endotherm should be sharp and well-defined. Broad peaks may indicate the presence of impurities.[12]

  • TGA: The TGA curve should show minimal mass loss until the decomposition temperature is reached, indicating the absence of significant volatile impurities like residual solvents.[13]

Comparison with an Alternative Reference Standard: Acetanilide

To put the validation process into context, we compare N-[3-(Dimethylamino)phenyl]acetamide with Acetanilide (CAS No. 103-84-4), a widely used and well-characterized reference standard.

FeatureN-[3-(Dimethylamino)phenyl]acetamideAcetanilideRationale for Comparison
Structure Substituted aniline with a tertiary amine groupSimple N-phenylacetamideBoth are acetanilide derivatives, but the dimethylamino group in the topic compound introduces different chemical properties (e.g., basicity, potential for N-oxide impurity formation).
Primary Use Intermediate in dye/pharma synthesisAnalgesic, antipyretic, and a common starting material in organic synthesisAcetanilide's long history of use means its properties and analytical methods are very well established and documented in pharmacopeias.[14]
Key Validation Challenges Potential for oxidative degradation of the dimethylamino group; fewer established public methods.Well-defined and stable; potential for hydrolysis to aniline.The comparison highlights how the specific functional groups on a molecule dictate the focus of the validation and stability studies.
Typical Purity Specification ≥ 98% (as a chemical intermediate)≥ 99.5% (as a pharmaceutical reference standard)This reflects the different end-use requirements. Pharmaceutical standards typically require higher purity.

This comparison underscores that while the fundamental validation techniques (NMR, MS, HPLC, Thermal Analysis) are the same, the specific acceptance criteria and the focus of impurity profiling are tailored to the molecule's structure and its intended use.

Conclusion and Best Practices

The validation of N-[3-(Dimethylamino)phenyl]acetamide as a reference standard is a multi-faceted process that relies on a suite of orthogonal analytical techniques. While specific experimental data for this compound may not be as prevalent as for more common reagents, a robust validation can be achieved by adapting established methods for related aromatic amines and acetanilides.

Key Takeaways for Researchers:

  • Orthogonal Techniques are Essential: No single technique is sufficient. A combination of spectroscopic, chromatographic, and thermal methods provides a comprehensive and trustworthy characterization.

  • Method Validation is Non-Negotiable: The analytical methods used to assess the reference standard must themselves be validated for their intended purpose.

  • Context is Crucial: The required purity and the extent of characterization depend on the intended use of the reference standard. A standard for qualitative identification may have less stringent requirements than one used for the quantification of a pharmaceutical impurity.[15]

  • Documentation is Paramount: Every step of the validation process, from sample preparation to data analysis, must be meticulously documented to ensure traceability and support regulatory scrutiny.

By following these principles, researchers can confidently establish N-[3-(Dimethylamino)phenyl]acetamide as a reliable reference standard, thereby enhancing the accuracy and reproducibility of their analytical results.

References

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • HELDA - University of Helsinki. (2010). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Request PDF. (2009). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

  • Supporting Information. (n.d.). N-methyl-N-phenylacetamide (3a). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). N-(3-(Dimethylamino)phenyl)acetamide. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

  • Knors Pharma. (2024). Reference standards of impurities in pharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. (2025). Nitrosamine and Impurity Reference Standards: Enabling Precision in Pharmaceutical Analysis. Retrieved from [Link]

  • GSRS. (n.d.). N-(3-(DIMETHYLAMINO)PHENYL)ACETAMIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[3-(dimethylamino)phenyl]acetamide (C10H14N2O). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-(dimethylamino)phenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetanilide DSC curve showing Tmp (116 °C), Tcp (81 °C), Heat of Fusion.... Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Retrieved from [Link]

  • Journal of AOAC International. (2018). Inedible Azo Dyes and Their Analytical Methods in Foodstuffs and Beverages. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Retrieved from [Link]

  • PubMed. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Retrieved from [Link]

  • Applied Technical Services. (n.d.). Azo Dyes. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Slideshare. (n.d.). Thermal Analysis TA, TGA, DSC, DTA. Retrieved from [Link]

  • PubChem. (n.d.). Acetanilide. Retrieved from [Link]

  • Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

  • Request PDF. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of functionalized alkenes via Cu(i)-catalysed allylation of acetanilides using Morita–Baylis–Hillman bromides. Retrieved from [Link]

Sources

Comparative

confirming the purity of n-[3-(Dimethylamino)phenyl]acetamide by elemental analysis

Technical Guide: Purity Confirmation of N-[3-(Dimethylamino)phenyl]acetamide via Elemental Analysis Executive Summary: The Role of Elemental Analysis In the characterization of N-[3-(Dimethylamino)phenyl]acetamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Confirmation of N-[3-(Dimethylamino)phenyl]acetamide via Elemental Analysis

Executive Summary: The Role of Elemental Analysis

In the characterization of N-[3-(Dimethylamino)phenyl]acetamide (CAS: 7474-95-5), Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—serves as a critical, absolute purity filter.[1][2] While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking organic impurities, it fails to detect inorganic salts, moisture, and entrapped solvents that frequently contaminate acetamide derivatives during synthesis.

This guide details the validation protocol for confirming the bulk purity of this target molecule, comparing EA’s efficacy against orthogonal methods (HPLC, qNMR) and providing a self-validating workflow for experimental execution.

Target Molecule Profile & Theoretical Baseline

Before initiating analysis, the theoretical composition must be established to high precision.

  • Compound: N-[3-(Dimethylamino)phenyl]acetamide[1][3]

  • Synonyms: 3'-Dimethylaminoacetanilide; m-Dimethylaminoacetanilide[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    
    
    
Theoretical CHN Calculation

To validate the "Found" values from the analyzer, we compare them against these calculated theoretical percentages:

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1167.39%
Hydrogen (H) 141.00814.1127.92%
Nitrogen (N) 214.00728.01415.72%
Oxygen (O) 115.99915.9998.97% (Calculated by difference)

Critical Standard: According to ACS and Journal of Organic Chemistry guidelines, the "Found" values must fall within


  of the "Calculated" values to confirm purity [1].

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform EA when HPLC is available? The following comparison highlights the "blind spots" of chromatographic methods that EA addresses.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Utility Bulk composition & absolute purity.[1][2]Separation of organic impurities.Structural ID & purity quantification.[1][4][5][6]
Detection Basis Mass percent of elements.[7]UV absorption (chromophores).[1]Nuclear spin resonance integrals.
Blind Spots Isomers (same formula); specific impurity ID.Inorganic salts, water, solvents (often invisible to UV).Paramagnetic impurities; requires internal standard.[1]
Sample Requirement ~2–5 mg (Destructive).[1]<1 mg (Non-destructive).[1]~10–20 mg (Non-destructive).[1]
Verdict for Target Mandatory to rule out salt formation (e.g., HCl salts) and solvation.Mandatory for tracking synthesis byproducts.Gold Standard but resource-intensive.[1]
Decision Matrix: Selecting the Right Validation Tool

PurityDecision Start Purity Confirmation Goal Check1 Is the sample a new synthetic batch? Start->Check1 Check2 Suspect inorganic salts or retained solvent? Check1->Check2 Yes MethodHPLC Method: HPLC (Detects organic side-products) Check1->MethodHPLC No (Routine Release) MethodEA Method: Elemental Analysis (CHN) (Detects bulk composition errors) Check2->MethodEA Yes (Critical Step) Check2->MethodHPLC No (Organic only) MethodNMR Method: qNMR (Absolute quantification) MethodEA->MethodNMR Ambiguous Result?

Figure 1: Decision matrix for selecting analytical methods based on synthesis stage and impurity risks.

Experimental Protocol: CHN Analysis

This protocol ensures data integrity by mitigating common errors such as hygroscopicity (water absorption), which is common in amino-acetamides.[1][2]

Step 1: Sample Pre-treatment (The Causality of Failure)
  • Risk: N-[3-(Dimethylamino)phenyl]acetamide contains an amide bond, capable of hydrogen bonding with atmospheric water.[1] A "wet" sample will inflate %H and decrease %C and %N.

  • Action: Dry the sample in a vacuum oven at 40–50°C for 4–6 hours prior to analysis. If the melting point is low (<60°C), use a desiccator with

    
     overnight.
    
Step 2: Calibration (Self-Validating System)
  • Standard: Use Acetanilide (

    
    ) as the calibration standard.[1]
    
  • Why? Structurally, it mimics the target molecule (an acetamide on a phenyl ring), ensuring the combustion characteristics (flash point, oxidation ease) are matched.

  • Validation: Run the standard before samples. The K-factor (calibration factor) must show a standard deviation of

    
    .[1]
    
Step 3: Weighing & Combustion
  • Tare a clean tin capsule on a microbalance (precision

    
    ).
    
  • Weigh 1.5 – 2.5 mg of the dried sample. Fold the capsule air-tight to prevent atmospheric exchange.[1][2]

  • Combustion: Inject into the analyzer (e.g., PerkinElmer 2400 or Elementar vario).

    • Combustion Temp:

      
       (ensures complete oxidation of the aromatic ring).
      
    • Reduction Temp:

      
       (converts 
      
      
      
      to
      
      
      ).
Analytical Workflow Diagram

EA_Workflow Sample Raw Sample (N-[3-(Dimethylamino)phenyl]acetamide) Dry Vacuum Dry (Remove H2O/Solvent) Sample->Dry Prevent H error Weigh Microbalance (±0.001 mg) Dry->Weigh Combust Combustion (950°C + O2) Weigh->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Calc Compare with Theoretical % Detect->Calc Result Pass: ±0.4% Calc->Result Within Limits Fail Fail: >0.4% Calc->Fail Deviation

Figure 2: Step-by-step workflow for Elemental Analysis execution.

Data Interpretation & Troubleshooting

The following table illustrates how to interpret results for N-[3-(Dimethylamino)phenyl]acetamide.

Scenario Analysis Table
Scenario%C (Theo: 67.39)%H (Theo: 7.92)%N (Theo: 15.[1]72)Diagnosis
Pass (Pure) 67.25 7.95 15.68 All values within

.[1][2] Sample is pure.
Fail (Wet) 65.10 (

)
8.40 (

)
15.10 (

)
High H, Low C/N indicates retained Water .[1]
Fail (Solvent) 68.50 (

)
8.10 (

)
14.90 (

)
High C, Low N indicates retained DCM/Ethyl Acetate .[1]
Fail (Salt) 54.40 (

)
6.80 (

)
12.70 (

)
Drastic drop in all organic % indicates Inorganic Salt (e.g., NaCl) contamination.[1]
Calculating Purity from EA

While EA is not strictly quantitative for "purity %" like HPLC, a significant deviation allows you to calculate the mole fraction of impurities (like water).

  • Formula for Hydrate: If %C is low, assume formula

    
     and solve for 
    
    
    
    until theoretical matches found.[1]

References

  • Holzgrabe, U. (2014).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]

  • PubChem. (2025).[1] Compound Summary: N-[3-(Dimethylamino)phenyl]acetamide.[1][3][9] National Library of Medicine. Link[1]

  • Wait, R. (2023).[1][4] Comparison of Elemental Analysis Techniques. Measurlabs.[1][10] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-[3-(Dimethylamino)phenyl]acetamide

[1] Part 1: Executive Safety Summary & Chemical Identity CRITICAL DISTINCTION ALERT: STOP AND VERIFY: Do not confuse this substance with N,N-Dimethylacetamide (DMAc) . Target Substance: N-[3-(Dimethylamino)phenyl]acetami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary & Chemical Identity

CRITICAL DISTINCTION ALERT:

STOP AND VERIFY: Do not confuse this substance with N,N-Dimethylacetamide (DMAc) .

  • Target Substance: N-[3-(Dimethylamino)phenyl]acetamide (CAS: 7474-95-5). A solid aromatic amide derivative used in synthesis/dye chemistry.

  • Common Solvent: N,N-Dimethylacetamide (CAS: 127-19-5). A liquid dipolar aprotic solvent.

  • Risk: Misidentification leads to improper waste segregation (e.g., placing solid toxic waste into solvent recovery streams).

1.1 Chemical Profile & Inferred Hazard Analysis

As a specialized research chemical, specific GHS data for the meta-isomer is often limited in public databases. Under the Precautionary Principle , we apply the safety profile of its structural analogs (e.g., p-aminoacetanilide and other aromatic amines).

PropertySpecificationOperational Implication
Chemical Name N-[3-(Dimethylamino)phenyl]acetamideUse full name on waste tags.
CAS Number 7474-95-5Unique identifier for waste manifests.
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" stream.
Solubility Soluble in organic solvents (DMSO, MeOH); sparingly soluble in water.Do not attempt aqueous neutralization.
Core Hazards (Inferred) Acute Toxicity (Oral/Dermal): Category 4Skin/Eye Irritant: Category 2Potential Mutagen: Aromatic amine moiety.Handle as a "High Toxicity" solid. Zero skin contact allowed.[1]
RCRA Status (US) Not P- or U-listed specifically.Classify as Characteristic Hazardous Waste (Toxic) unless tested otherwise.
Part 2: Waste Classification & Segregation Logic

Effective disposal begins with rigorous segregation. Mixing this compound with incompatible streams (e.g., strong oxidizers) can generate toxic nitrogen oxide (NOx) fumes.

2.1 Waste Stream Decision Matrix

WasteSegregation Start Waste Generation Source FormCheck Physical Form? Start->FormCheck SolidPure Pure Solid / Powder FormCheck->SolidPure Solid Solution Dissolved in Solution FormCheck->Solution Liquid DisposalSolid Stream A: Solid Hazardous Waste (High Temp Incineration) SolidPure->DisposalSolid SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Mixture (>90% Water) SolventCheck->Aqueous Water Based DisposalHalo Stream B: Halogenated Organics (Specialized Incineration) Halogenated->DisposalHalo DisposalNonHalo Stream C: Non-Halogenated Organics (Fuel Blending/Incineration) NonHalogenated->DisposalNonHalo DisposalAq Stream D: Aqueous Toxic (Precipitation/Carbon Treat) Aqueous->DisposalAq

Figure 1: Waste segregation logic flow.[2] Correct stream selection prevents cross-contamination and ensures regulatory compliance.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)

Objective: Prepare solid chemical for off-site high-temperature incineration. Mechanism: Complete thermal oxidation at >1000°C breaks the aromatic ring and amide bond, converting the substance to CO₂, H₂O, and N₂/NOx (scrubbed).

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, N95 dust mask or fume hood operation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Working inside a fume hood, transfer the solid waste into the container.

    • Do not fill beyond 90% capacity.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: N-[3-(Dimethylamino)phenyl]acetamide.

    • Hazard Checkboxes: Toxic, Irritant.[3]

    • Constituents: 100%.

  • Storage: Store in a "Satellite Accumulation Area" (SAA) inside a secondary containment tray until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Objective: Safe disposal of solutions containing the target compound.

  • Identify the Solvent:

    • Scenario 1: Halogenated Solvents (DCM, Chloroform).

      • Pour into the Red (or site-designated) "Halogenated Organic Waste" carboy.

      • Why? Halogenated waste requires specific incinerators to manage acid gas (HCl/HF) generation.

    • Scenario 2: Non-Halogenated Solvents (Methanol, Acetone, DMSO).

      • Pour into the Clear/Blue (or site-designated) "Non-Halogenated Organic Waste" carboy.

      • Why? These are often used for fuel blending in cement kilns; however, due to the toxic amine content, incineration is preferred over fuel blending if possible. Mark the tag "Contains Aromatic Amines."

  • Concentration Limit: If the concentration of the amine is >5%, consider precipitating it out (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.

Protocol C: Spill Cleanup (Solid)

Scenario: Powder spill on the benchtop.

  • Isolate: Alert nearby personnel. Delineate the area.[4]

  • Protect: Don PPE (Gloves, Goggles, Mask).

  • Contain: Cover the spill with a damp paper towel to prevent dust generation (do not flood it).

  • Collect:

    • Scoop up the damp material using a disposable spatula or card.

    • Place all material and the contaminated paper towels into a solid waste container .

    • Do not sweep dry dust; this aerosolizes the amine.

  • Decontaminate: Wipe the surface with a detergent solution followed by water. Dispose of wipes as solid hazardous waste.

Part 4: Scientific Rationale & Deactivation

Why Incineration? Chemical deactivation (e.g., using strong acids or oxidizers like bleach) is not recommended for this compound in a standard laboratory setting.

  • Reasoning: Hydrolysis of the acetamide bond yields the corresponding aniline derivative (3-dimethylaminoaniline), which is often more toxic and unstable than the parent compound.

  • Oxidation Risks: Treating aromatic amines with bleach (hypochlorite) can form chloroamines or nitro-compounds, which are potentially explosive or highly carcinogenic.

  • Standard: High-temperature incineration (thermal oxidation) is the only method that guarantees complete mineralization of the aromatic ring structure [1, 2].

Part 5: Emergency Response Data
HazardSymptomFirst Aid Action
Inhalation Coughing, respiratory irritation.Move to fresh air. If breathing is difficult, give oxygen.
Skin Contact Redness, potential absorption.Wash with soap and water for 15 min. Do not use ethanol (increases absorption).
Eye Contact Pain, redness, tearing.Rinse cautiously with water for 15 min. Remove contact lenses.[4][1][3]
Ingestion Nausea, dizziness.[4][3]Rinse mouth. Do NOT induce vomiting. Contact poison control.
References
  • National Institutes of Health (NIH), PubChem. (2025). Compound Summary: N-[4-(dimethylamino)phenyl]acetamide (Isomer Analog Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration and Treatment of Hazardous Waste: Technical Standards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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